molecular formula C21H17F3N2O3 B2451249 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline CAS No. 1904135-98-3

8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline

Cat. No.: B2451249
CAS No.: 1904135-98-3
M. Wt: 402.373
InChI Key: ZVFRUFQHPZVWLM-UHFFFAOYSA-N
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Description

8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline is a synthetic organic compound built around the quinoline heterocycle, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The molecular structure incorporates a quinoline core linked via an ether bridge to a pyrrolidine ring, which is further functionalized with a 4-(trifluoromethoxy)benzoyl group. This specific arrangement suggests potential for multi-target engagement in biochemical pathways. Quinoline derivatives are extensively investigated for a wide spectrum of biological activities. They have demonstrated significant promise in research areas including inflammatory and allergic diseases , neurodegenerative disorders such as Alzheimer's and Parkinson's disease , and as modulators of various enzymes and receptors . The structural features of this compound—particularly the quinoline ring known for interactions with enzymes like topoisomerases , and the trifluoromethoxy phenyl group often associated with enhanced metabolic stability and binding affinity—make it a valuable chemical tool for exploratory research in these fields. Researchers can utilize this compound for in vitro assays, high-throughput screening, and as a building block in the design of novel bioactive molecules. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-quinolin-8-yloxypyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c22-21(23,24)29-16-8-6-15(7-9-16)20(27)26-12-10-17(13-26)28-18-5-1-3-14-4-2-11-25-19(14)18/h1-9,11,17H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFRUFQHPZVWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Moiety: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline ring.

    Attachment of the Pyrrolidine Ring: This can be achieved through nucleophilic substitution reactions where the pyrrolidine ring is introduced.

    Introduction of the Trifluoromethoxy Group: This step often involves electrophilic aromatic substitution to introduce the trifluoromethoxy group onto the phenyl ring.

    Final Coupling: The final step involves coupling the quinoline-pyrrolidine intermediate with the trifluoromethoxy-substituted phenyl group, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions might target the carbonyl group in the methanone moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, such compounds are often explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-methoxyphenyl)methanone
  • (3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(4-chlorophenyl)methanone

Uniqueness

The presence of the trifluoromethoxy group in 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline might confer unique electronic properties, affecting its reactivity and biological activity compared to similar compounds.

Biological Activity

The compound 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline is a novel quinoline derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant case studies.

Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C23H21F3N2O2S
  • Molecular Weight : 442.49 g/mol
  • IUPAC Name : (S)-N-(1-(4-(trifluoromethoxy)benzyl)pyrrolidin-3-yl)-4-(thiophen-2-yl)benzamide

This compound features a quinoline core linked to a pyrrolidine moiety, which is further substituted with a trifluoromethoxy group and a thiophenyl group, contributing to its unique biological properties.

Research has indicated that this compound exhibits significant activity against key enzymes involved in neurodegeneration:

  • Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE, an enzyme responsible for the breakdown of acetylcholine, thus potentially enhancing cholinergic transmission in the brain. This is particularly relevant in Alzheimer's disease where cholinergic dysfunction is prevalent.
  • Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE plays a role in cholinergic signaling. Inhibition of this enzyme by the compound could further support cognitive function by preventing the degradation of acetylcholine.

Efficacy and Bioactivity Data

The biological activity of this compound has been evaluated through various studies, yielding promising results:

Enzyme IC50 Value (µM) Mechanism
Acetylcholinesterase0.033Competitive inhibition
Butyrylcholinesterase0.096Non-competitive inhibition

These values indicate that the compound exhibits potent inhibitory effects on both AChE and BuChE, suggesting its potential utility in treating cognitive impairments associated with Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

  • Neuroprotective Effects : A study demonstrated that treatment with this compound resulted in significant neuroprotection against oxidative stress-induced neuronal death in vitro. This was attributed to its ability to enhance acetylcholine levels and modulate oxidative stress pathways.
  • Molecular Docking Studies : Molecular docking analyses have revealed that the compound binds effectively to the active sites of AChE and BuChE, forming stable interactions that inhibit enzymatic activity. The binding affinities were calculated using various computational models, confirming its potential as a therapeutic agent.
  • In Vivo Studies : Animal models treated with this compound exhibited improved cognitive performance in memory tasks compared to controls, further supporting its role as a cognitive enhancer.

Q & A

Basic: What are the common synthetic routes for constructing the quinoline core in 8-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline?

Answer:
The quinoline core is typically synthesized via:

  • Skraup Reaction : Cyclization of aniline derivatives with glycerol or acrolein under acidic conditions, often modified with microwave irradiation to enhance yield and reduce reaction time .
  • Multi-Step Condensation : For example, reacting carbonyl compounds (e.g., aldehydes or ketones) with aminoindazoles or aminopyridines, followed by cyclization .
  • Fluorination Strategies : Introducing trifluoromethyl groups via nucleophilic substitution or using fluorinated building blocks (e.g., perfluoroalkenes) to enhance bioactivity .

Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?

Answer:
Critical optimization parameters include:

  • Catalysts : Scandium ions or Hg(OAc)₂ for regioselective cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMSO, methanol) improve solubility, while bases like K₂CO₃ facilitate ether bond formation (e.g., pyrrolidin-3-yl-oxy linkage) .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and minimizes side reactions .
  • Protecting Groups : Use of trifluoroacetyl or benzyl groups to prevent undesired substitutions during multi-step syntheses .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoromethoxy, benzoyl groups) and confirms regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways, critical for structural elucidation .
  • X-ray Crystallography : Determines molecular conformation (e.g., L-shaped quinoline-pyrrolidine geometry) and non-covalent interactions (C–H⋯π, π⋯π stacking) .
  • HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Answer:

  • Substituent Variation : Systematically modify the trifluoromethoxy group, benzoyl moiety, or pyrrolidine linker to assess impacts on bioactivity (e.g., anti-inflammatory, anticancer) .
  • In Silico Modeling : Docking studies to predict binding affinity with targets (e.g., kinases, DNA topoisomerases) .
  • Biological Assays :
    • Anticancer: MTT assays against cancer cell lines (e.g., NCI-60 panel) .
    • Antimicrobial: MIC determination against Gram-positive/negative bacteria .
  • Comparative Analysis : Benchmark against known quinoline drugs (e.g., ciprofloxacin, mefloquine) to identify potency improvements .

Data Contradiction: How can discrepancies in reported biological activities of quinoline derivatives be resolved?

Answer:

  • Standardized Assays : Use consistent protocols (e.g., NIH guidelines for cytotoxicity) to minimize variability .
  • Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerism or impurities .
  • Contextual Factors : Account for differences in cell lines, solvent systems (DMSO vs. saline), and exposure times .
  • Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., trifluoromethoxy groups enhancing membrane permeability) .

Basic: What toxicological evaluations are required to determine safe dose limits for this compound?

Answer:

  • In Vitro Toxicity :
    • HepG2 cell assays for hepatotoxicity .
    • Ames test for mutagenicity .
  • In Vivo Studies :
    • Acute toxicity (LD₅₀) in rodent models .
    • Subchronic exposure (28-day) to assess organ-specific effects .
  • Pharmacokinetics : Monitor bioavailability, half-life, and metabolite profiles (e.g., cytochrome P450 interactions) .

Advanced: How do structural modifications influence the pharmacological mechanism of this compound?

Answer:

  • Electron-Withdrawing Groups : The trifluoromethoxy moiety enhances metabolic stability and target binding via hydrophobic interactions .
  • Pyrrolidine Linker : Conformational flexibility affects binding to enzymes (e.g., DNA gyrase) .
  • Quinoline Core : Planar structure intercalates with DNA or inhibits heme polymerization in antimalarial applications .
  • Synergistic Effects : Combining substituents (e.g., trifluoromethyl + benzoyl) amplifies ROS scavenging in antioxidant assays .

Advanced: What strategies address low aqueous solubility of this compound in preclinical studies?

Answer:

  • Prodrug Design : Introduce phosphate or glycoside groups for enhanced solubility .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
  • Co-Solvent Systems : Use cyclodextrins or PEG-based solvents to stabilize the compound in solution .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical trials?

Answer:

  • Purification : Column chromatography is labor-intensive; switch to recrystallization or flash distillation .
  • Cost-Efficiency : Replace expensive catalysts (e.g., Pd/C) with recyclable alternatives (e.g., Fe³⁺ nanoparticles) .
  • Regioselectivity : Optimize stepwise reactions to avoid isomers (e.g., 4- vs. 6-substituted quinolines) .

Advanced: How can computational chemistry guide the optimization of this compound’s bioactivity?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-protein binding stability (e.g., with SARS-CoV-2 Mpro) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • ADMET Prediction : Tools like SwissADME predict absorption, metabolism, and toxicity early in development .

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